molecular formula C7H13NO3 B12341406 3-[(2S)-morpholin-2-yl]propanoic acid

3-[(2S)-morpholin-2-yl]propanoic acid

Cat. No.: B12341406
M. Wt: 159.18 g/mol
InChI Key: UMYVUUWWXGDGCP-LURJTMIESA-N
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Description

3-[(2S)-morpholin-2-yl]propanoic acid is a chiral compound with the molecular formula C7H13NO3 It is characterized by the presence of a morpholine ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-morpholin-2-yl]propanoic acid typically involves the reaction of morpholine with a suitable propanoic acid derivative. One common method is the condensation of morpholine with 3-bromopropanoic acid under basic conditions, followed by purification to obtain the desired product. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is typically purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of sustainable solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-morpholin-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-[(2S)-morpholin-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2S)-morpholin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride
  • 3-[(4-hydroxyphenyl)amino]propanoic acid
  • 2-amino-3-(phenylamino)propanoic acid

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and stability .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-[(2S)-morpholin-2-yl]propanoic acid

InChI

InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1

InChI Key

UMYVUUWWXGDGCP-LURJTMIESA-N

Isomeric SMILES

C1CO[C@H](CN1)CCC(=O)O

Canonical SMILES

C1COC(CN1)CCC(=O)O

Origin of Product

United States

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